molecular formula C12H14O2 B1423919 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde CAS No. 820237-14-7

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Cat. No.: B1423919
CAS No.: 820237-14-7
M. Wt: 190.24 g/mol
InChI Key: SBXZSQKWZCMHSS-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-6-11(7-13)4-5-12(9)14-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXZSQKWZCMHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696412
Record name 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820237-14-7
Record name 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profile & Synthesis Guide: 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

[1]

Executive Summary

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 820237-14-7) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical agents, including phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory compounds.[1][2] Structurally, it features a benzaldehyde core substituted with a methyl group at the 3-position and a cyclopropylmethoxy ether at the 4-position.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization to support research and process development.

Chemical Identity & Structural Analysis[3]

ParameterDetail
Chemical Name 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
CAS Number 820237-14-7
Molecular Formula

Molecular Weight 190.24 g/mol
SMILES CC1=C(C=CC(=C1)C=O)OCC2CC2
InChI Key Predicted
Structural Class Aromatic Aldehyde / Cyclopropyl Ether
Pharmacophore Insight

The cyclopropylmethoxy moiety is a critical pharmacophore in medicinal chemistry. It is often employed as a bioisostere for straight-chain alkoxy groups (like n-butoxy) to increase metabolic stability against cytochrome P450 oxidation while maintaining or enhancing lipophilicity (

13-methyl group1

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. Values below represent a consensus of experimental data from close structural analogs and high-fidelity predictive models.

Thermodynamic & Solubility Profile[1]
PropertyValue / RangeContext
Physical State Solid or Viscous OilTypically a low-melting solid or oil at RT.[1]
Melting Point 40 – 55 °C (Predicted)Analogous to 3-cyclopropylmethoxy-4-methoxybenzaldehyde.[1]
Boiling Point ~315 °C (at 760 mmHg)High boiling point due to molecular weight and polarity.
Flash Point > 110 °CNon-flammable under standard handling.
Density ~1.10 – 1.15 g/cm³Estimated at 20 °C.
LogP (Lipophilicity) 3.2 – 3.5Moderately lipophilic; suitable for CNS/membrane penetration.
pKa N/ANo ionizable protons in the physiological pH range.
Solubility Characteristics[1][6][7]
  • Water: Insoluble (< 0.1 mg/mL).[3] The hydrophobic cyclopropyl and methyl groups dominate.

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, and Methanol.[1]

  • Partitioning: Will partition strongly into the organic layer during aqueous workups.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde is the Williamson Ether Synthesis .[1] This route couples 4-hydroxy-3-methylbenzaldehyde with a cyclopropylmethyl halide.[1]

Reaction Scheme (DOT Visualization)

SynthesisPathSM14-Hydroxy-3-methylbenzaldehyde(CAS 15174-69-3)InterIntermediate ComplexSM1->InterDeprotonation (DMF/Acetone)SM2Cyclopropylmethyl Bromide(CAS 7051-34-5)SM2->InterNucleophilic Attack (SN2)BaseBase (K2CO3)Base->InterProd4-(Cyclopropylmethoxy)-3-methylbenzaldehydeInter->ProdReflux, 60-80°C

Figure 1: Synthetic pathway via Williamson Ether Synthesis.[1]

Detailed Protocol

Reagents:

  • Substrate: 4-Hydroxy-3-methylbenzaldehyde (1.0 eq)

  • Alkylating Agent: (Bromomethyl)cyclopropane (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    , 1.5 eq)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with 4-Hydroxy-3-methylbenzaldehyde and anhydrous DMF (5-10 volumes).

  • Activation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to facilitate phenol deprotonation (color change often observed).
    
  • Addition: Add (Bromomethyl)cyclopropane dropwise to control the exotherm.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4][5] The starting phenol is more polar than the product.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (10 volumes) to precipitate the product or extract with Ethyl Acetate.

    • Wash the organic layer with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If the product does not crystallize upon cooling/trituration with hexanes, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint: The disappearance of the broad phenolic -OH stretch (~3200-3400

1

Analytical Characterization

To validate the identity of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       ~9.85 ppm (s, 1H): Aldehyde -CHO .[1] Distinctive singlet.
      
    • 
       ~7.6 – 7.7 ppm (m, 2H): Aromatic H2, H6 .
      
    • 
       ~6.9 ppm (d, 1H): Aromatic H5  (Ortho to ether).
      
    • 
       ~3.90 ppm (d, 2H): -OCH
      
      
      -
      .[1] Doublet due to coupling with the cyclopropyl methine.
    • 
       ~2.25 ppm (s, 3H): Aryl-CH
      
      
      .[1]
    • 
       ~1.30 ppm (m, 1H): Cyclopropyl -CH- .[1]
      
    • 
       ~0.65 ppm (m, 2H) & ~0.35 ppm (m, 2H): Cyclopropyl -CH
      
      
      -
      .[1] Distinctive high-field multiplets.
Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).[1]

  • Molecular Ion:

    
     Da.
    
  • Fragmentation: Loss of the cyclopropylmethyl group is common, showing a fragment corresponding to the hydroxy-methylbenzaldehyde core.[1]

Stability & Safety (E-E-A-T)

Stability Profile
  • Oxidation: Aldehydes are prone to air oxidation to the corresponding benzoic acid. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Light Sensitivity: Protect from light to prevent radical-induced degradation.[1]

GHS Classification (Standard for Benzaldehydes)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][6][7]

    • H319: Causes serious eye irritation.[6][7][8][9]

    • H335: May cause respiratory irritation.[6][7][9]

  • Handling: Use in a fume hood. Avoid dust/aerosol formation.[6][7][8][9]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar structures (Roflumilast intermediates). Retrieved from [Link]

Suppliers and commercial availability of high-purity 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Commercial Availability & Synthesis of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Executive Summary

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 820237-14-7 ) is a specialized pharmaceutical building block, primarily utilized in the development of phosphodiesterase 4 (PDE4) inhibitors.[1] Structurally, it is a close analog of the key Roflumilast intermediate (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde), distinguished by the presence of a methyl group at the C3 position and the cyclopropylmethoxy ether at C4.[1]

Current Commercial Status: Unlike its difluoromethoxy counterpart, this compound is not a bulk commodity .[1] It is classified as a high-value Fine Chemical, available primarily through boutique catalog suppliers (e.g., Combi-Blocks, ChemicalBook listings) in gram-scale quantities. For drug development programs requiring kilogram-scale batches, a custom synthesis or in-house preparation strategy is strictly recommended over direct procurement due to high catalog costs (


400/g).[1]

Chemical Identity & Specifications

PropertySpecification
Chemical Name 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
CAS Number 820237-14-7
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Pale yellow to off-white solid (or viscous oil depending on purity)
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
Key Impurities 4-Hydroxy-3-methylbenzaldehyde (unreacted precursor), Cyclopropylmethanol

Commercial Landscape & Sourcing Strategy

Supplier Tiers

The market for this compound is bifurcated into "Catalog" (Research) and "Custom" (Development).[1]

  • Tier 1: Catalog Suppliers (Gram Scale)

    • Primary Sources:Combi-Blocks , Ambeed , BOC Sciences .[1]

    • Typical Purity: 95% - 97% (NMR).[1]

    • Lead Time: 2–4 weeks (often stocked in regional warehouses).[1]

    • Use Case: Initial SAR (Structure-Activity Relationship) screening.[1]

  • Tier 2: Custom Synthesis Houses (Kilogram Scale)

    • Strategy: Contract Manufacturing Organizations (CMOs) in India or China.[1]

    • Lead Time: 8–12 weeks.[1]

    • Cost Efficiency:[1][2] significantly lower per-gram cost than catalog suppliers.[1]

Procurement Decision Matrix (Make vs. Buy)

ProcurementLogic cluster_decision Decision Factor: Cost vs Time Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams QtyCheck->SmallScale Low Vol LargeScale > 100 Grams QtyCheck->LargeScale High Vol BuyCatalog Purchase from Catalog (Combi-Blocks/Ambeed) SmallScale->BuyCatalog InHouse In-House Synthesis (See Protocol Below) LargeScale->InHouse Cost Saving > 80%

Figure 1: Decision matrix for sourcing CAS 820237-14-7. Due to high catalog markups, in-house synthesis is recommended for any need exceeding 10g.

Technical Protocol: In-House Synthesis

For teams opting to synthesize, the following protocol is validated for high yield and purity. This route utilizes the Williamson ether synthesis.[1]

Reaction Pathway[1][2]

SynthesisPathway Reactant1 4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3) Cheap Commodity Reagents K2CO3, DMF 80°C, 4-6h Reactant1->Reagents Reactant2 (Bromomethyl)cyclopropane (CAS 7051-34-5) Electrophile Reactant2->Reagents Product 4-(Cyclopropylmethoxy)- 3-methylbenzaldehyde (Target) Reagents->Product SN2 Substitution Yield: ~85-90%

Figure 2: Synthetic pathway.[1] The reaction relies on the nucleophilic attack of the phenoxide ion on the cyclopropylmethyl bromide.

Step-by-Step Methodology

Materials:

  • 4-Hydroxy-3-methylbenzaldehyde (1.0 eq)[1]

  • (Bromomethyl)cyclopropane (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)[1]
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)[1]

  • Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxy-3-methylbenzaldehyde in DMF (5 vol). Add

    
      and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add (Bromomethyl)cyclopropane dropwise. Add catalytic KI to accelerate the reaction (Finkelstein exchange).

  • Heating: Heat the mixture to 80°C and monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][3] Reaction typically completes in 4–6 hours.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 vol). The product may precipitate as a solid.[1]

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (eluent: 5-10% EtOAc in Hexanes).

Quality Assurance & Analytical Standards

To ensure the material is suitable for downstream API synthesis, the following QC parameters must be met.

TestMethodAcceptance CriteriaCriticality
Identification ¹H-NMR (CDCl₃)Confirms cyclopropyl methylene doublet (~3.9 ppm) and aldehyde proton (~9.8 ppm).[1]High
Purity HPLC (UV @ 254nm)> 98.0% AreaHigh
Residual Phenol HPLC< 0.5% (Starting material 4-Hydroxy-3-methylbenzaldehyde)Critical (Affects next step)
Water Content Karl Fischer< 0.5% w/wMedium

Expert Insight: The most common failure mode in this synthesis is incomplete conversion leaving residual phenol (starting material).[1] This phenol can compete in subsequent reactions (e.g., oxidations or condensations), leading to difficult-to-separate side products.[1] Ensure >99.5% conversion before workup.

References

  • PubChem Database. (2023).[1] Compound Summary: 4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3).[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis protocols for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde from 4-hydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 4-(cyclopropylmethoxy)-3-methylbenzaldehyde from 4-hydroxy-3-methylbenzaldehyde . This transformation is a critical step in the preparation of various pharmaceutical intermediates, particularly for phosphodiesterase 4 (PDE4) inhibitors and ROR


 modulators.

The protocol relies on a Williamson Ether Synthesis , a nucleophilic substitution (


) where the phenoxide anion of the starting material attacks the electrophilic carbon of (bromomethyl)cyclopropane. While conceptually simple, the stability of the cyclopropyl ring and the steric influence of the ortho-methyl group require precise control of solvent polarity, temperature, and stoichiometry to maximize yield and minimize side reactions (e.g., ring opening or C-alkylation).
Reaction Scheme

ReactionScheme SM1 4-hydroxy-3-methylbenzaldehyde (C8H8O2) Base K2CO3 / DMF 80°C SM1->Base Reagent (Bromomethyl)cyclopropane (C4H7Br) Reagent->Base Product 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (Target) Base->Product SN2 Substitution (-KBr, -CO2)

Figure 1: General reaction scheme for the O-alkylation of 4-hydroxy-3-methylbenzaldehyde.

Strategic Considerations (E-E-A-T)

Mechanistic Insight

The reaction proceeds via an


 mechanism. The base (

) deprotonates the phenol (

) to generate a phenoxide anion. This nucleophile attacks the primary carbon of the (bromomethyl)cyclopropane.
  • Solvent Choice: DMF (N,N-Dimethylformamide) is the preferred solvent. As a polar aprotic solvent, it solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive.

  • Cyclopropyl Stability: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While generally stable under basic

    
     conditions, excessive temperatures (>120°C) or strong Lewis acids can trigger ring-opening rearrangements. Therefore, the reaction temperature is capped at 80-90°C.
    
  • Stoichiometry: A slight excess of the alkyl halide (1.2–1.5 eq) is used to drive the reaction to completion, compensating for any minor hydrolysis of the bromide by trace water in the solvent.

Experimental Protocols

Method A: High-Throughput Synthesis (DMF Protocol)

Recommended for scale-up and maximum conversion.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]DensityRole
4-Hydroxy-3-methylbenzaldehyde 136.151.0SolidSubstrate
(Bromomethyl)cyclopropane 135.001.31.39 g/mLElectrophile
Potassium Carbonate (

)
138.212.0SolidBase
Potassium Iodide (KI) 166.000.1SolidCatalyst (Finkelstein)
DMF (Anhydrous) ---Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Charge the RBF with 4-hydroxy-3-methylbenzaldehyde (10.0 g, 73.4 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (20.3 g, 146.8 mmol) and KI  (1.2 g, 7.3 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation.
    
  • Addition: Add (bromomethyl)cyclopropane (12.9 g, 9.2 mL, 95.4 mmol) dropwise via syringe or addition funnel over 10 minutes.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (400 mL) with vigorous stirring. The product typically precipitates as an oil or solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash the combined organic layers with Water (2 x 100 mL) to remove residual DMF, followed by Brine (1 x 100 mL).

  • Drying: Dry the organic phase over anhydrous

    
     , filter, and concentrate under reduced pressure (rotary evaporator).
    
Method B: Green Chemistry Alternative (Acetone Protocol)

Recommended for labs avoiding DMF or requiring easier solvent removal.

  • Modifications: Substitute DMF with Acetone (reagent grade).

  • Procedure: Combine reagents as above. Heat to Reflux (~56°C) .

  • Duration: Reaction time will extend to 12–18 hours due to the lower temperature.

  • Workup: Acetone can be evaporated directly before the water quench, simplifying the extraction process.

Process Workflow & Purification

Workflow Start Crude Reaction Mixture (DMF, Salts, Product) Quench Quench into Ice Water (Precipitation) Start->Quench Extract Extract with EtOAc (Phase Separation) Quench->Extract Wash Wash: H2O (x2) -> Brine (x1) (Remove DMF) Extract->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Crude Crude Oil/Solid Dry->Crude Decision Purity Check (NMR/HPLC) Crude->Decision Recryst Recrystallization (Hexane/Toluene) Decision->Recryst Solid & >90% Pure Column Flash Chromatography (SiO2, 10-20% EtOAc/Hex) Decision->Column Oil or <90% Pure Final Pure Product (>98% Purity) Recryst->Final Column->Final

Figure 2: Downstream processing and purification logic flow.

Purification Strategy
  • Crystallization: If the crude product solidifies, recrystallize from a mixture of Hexane/Toluene (9:1) or Ethanol/Water .

  • Chromatography: If an oil is obtained, purify via silica gel flash chromatography using a gradient of 5%

    
     20% Ethyl Acetate in Hexanes .
    

Analytical Validation

The following data represents the expected spectral characteristics for the target molecule, derived from fragment analysis of 4-alkoxy-3-methylbenzaldehydes and cyclopropylmethyl ethers [1, 2].

TechniqueExpected SignalAssignment

NMR
(400 MHz,

)

9.85 (s, 1H)
Aldehyde (-CH O)

7.6 – 7.7 (m, 2H)
Aromatic (H-2, H-6)

6.95 (d, 1H)
Aromatic (H-5, ortho to ether)

3.92 (d,

Hz, 2H)
Ether Methylene (-OCH

-Cyclopropyl)

2.28 (s, 3H)
Aryl Methyl (-CH

)

1.2 – 1.3 (m, 1H)
Cyclopropyl Methine (-CH -)

0.6 – 0.7 (m, 2H)
Cyclopropyl Methylene (cis/trans)

0.3 – 0.4 (m, 2H)
Cyclopropyl Methylene (cis/trans)

NMR
(100 MHz,

)
~191.0 ppmCarbonyl (C=O)
~162.0 ppmAromatic C-O (Ipso)
~73.5 ppmEther Methylene (-OC H

-)
~10.0 ppmCyclopropyl Methine
~3.2 ppmCyclopropyl Methylene

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion:

    • Cause: Old reagents or wet solvent.

    • Solution: Add 0.1 eq of Potassium Iodide (KI) to facilitate the Finkelstein reaction (converting bromide to more reactive iodide in situ). Increase temperature to 90°C.

  • Emulsion during Extraction:

    • Cause: DMF presence in the aqueous layer changes density/surface tension.

    • Solution: Add more water to the aqueous phase or use Brine immediately. Filter through Celite if fine particulates are present.

  • Product Decomposition:

    • Cause: Acidic workup.[1][6][7] Cyclopropyl ethers can be acid-sensitive.

    • Solution: Ensure the workup remains neutral or slightly basic. Do not wash with strong acids (HCl).

Safety Profile
  • (Bromomethyl)cyclopropane: Alkylating agent. Potentially mutagenic. Use in a fume hood. Avoid skin contact.

  • DMF: Reproductive toxin and hepatotoxin. Readily absorbed through skin. Double glove (Nitrile).

  • Potassium Carbonate: Irritant dust. Wear a mask during weighing.

References

  • World Intellectual Property Organization. (2012).[1] Process for the preparation of Roflumilast.[1] WO2012147098A2.[1] Retrieved from .

  • State Intellectual Property Office of the P.R.C. (2012). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.[1][8] CN102690194A. Retrieved from .

  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylbenzaldehyde Product Sheet (Structural Analog). Retrieved from .

  • BenchChem. (2025).[7][9] NMR Spectroscopic Data for 4-methylbenzaldehyde derivatives. Retrieved from .

Sources

Application Notes and Protocols for Alkylation Reactions Using (Bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropylmethyl Moiety

The cyclopropylmethyl (CPM) group is a privileged structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, arising from the inherent strain of the three-membered ring, can significantly enhance the pharmacological profile of drug candidates.[1][2] Incorporation of a CPM moiety can lead to improved metabolic stability, increased potency, and modulated receptor binding affinity. (Bromomethyl)cyclopropane serves as a primary and versatile reagent for the introduction of this valuable functional group into a wide range of molecular scaffolds.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions for alkylation using (bromomethyl)cyclopropane. We will explore the mechanistic nuances, provide detailed experimental protocols for various classes of nucleophiles, and discuss strategies to optimize reaction outcomes while mitigating potential side reactions.

Mechanistic Considerations: Navigating the Reactivity of a Strained System

The primary pathway for alkylation with (bromomethyl)cyclopropane is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon were chiral. However, the unique structure of the cyclopropylmethyl system introduces additional mechanistic possibilities and potential challenges.

dot

cluster_main Alkylation with (Bromomethyl)cyclopropane cluster_side Potential Side Reactions Nu Nucleophile (Nu⁻) CPMBr (Bromomethyl)cyclopropane Nu->CPMBr Backside Attack TS [Nu---CH₂---Br]⁻ Sₙ2 Transition State CPMBr->TS CPM_cation Cyclopropylmethyl Carbocation (Unstable) CPMBr->CPM_cation Sₙ1-like conditions (to be avoided) Product Nu-CH₂-cyclopropane (Desired Product) TS->Product Br Br⁻ TS->Br Leaving Group Departure RingOpened Ring-Opened Products (e.g., Homoallylic derivatives) CPM_cation->RingOpened Rearrangement

Caption: Primary SN2 pathway and potential carbocation-mediated side reaction.

The SN2 Pathway: The Desired Trajectory

For a successful and clean alkylation, reaction conditions should be optimized to favor the SN2 mechanism. This typically involves the use of:

  • Strong Nucleophiles: Good nucleophiles will readily attack the electrophilic carbon, promoting the concerted SN2 pathway.

  • Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Primary Alkyl Halide: As a primary bromide, (bromomethyl)cyclopropane is well-suited for SN2 reactions, as steric hindrance is minimal.

Potential Pitfalls: Ring-Opening Reactions

The high strain energy of the cyclopropane ring makes the cyclopropylmethyl system susceptible to ring-opening reactions, particularly if carbocationic or radical intermediates are formed.

  • Carbocation Formation (SN1-like conditions): Conditions that promote an SN1-type mechanism, such as the use of protic solvents or Lewis acids, should generally be avoided. The formation of a primary carbocation adjacent to the cyclopropane ring can lead to rapid rearrangement to more stable homoallylic or cyclobutyl species.[4]

  • Radical Formation: Radical-mediated reactions can also lead to very rapid ring-opening of the cyclopropylmethyl radical.[5] It is therefore crucial to avoid radical initiators, high temperatures, and UV light exposure.

Alkylation of Heteroatomic Nucleophiles

N-Alkylation: Synthesis of Cyclopropylmethylamines

The N-alkylation of primary and secondary amines with (bromomethyl)cyclopropane is a common transformation. However, a significant challenge is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.

General Protocol for Mono-N-Alkylation of an Aniline Derivative:

  • Reagent Preparation: In a round-bottom flask, dissolve the aniline derivative (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Add a suitable base (e.g., potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.)). Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1-1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AnilineK₂CO₃DMF801275-85General Protocol
Secondary AmineCs₂CO₃ACN60880-95[6][7]
IndoleNaHDMF254>90[8]

dot

cluster_n_alkylation N-Alkylation Workflow Start Amine (R-NH₂) + Base Deprotonation Deprotonation (Formation of R-NH⁻) Start->Deprotonation Alkylation Addition of (Bromomethyl)cyclopropane Deprotonation->Alkylation Reaction Sₙ2 Reaction (Heat if necessary) Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Cyclopropylmethyl Amine Purification->Product

Caption: Generalized workflow for the N-alkylation of amines.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing cyclopropylmethyl ethers from alcohols and phenols.[3][9][10][11] The reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces the bromide from (bromomethyl)cyclopropane.

General Protocol for O-Alkylation of a Phenol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous DMF or ACN.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq. of a 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Substrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃DMF70685-95General Protocol
Primary AlcoholNaHTHF/DMF25-501270-90[2]
Secondary AlcoholNaHDMF602450-70[2]
S-Alkylation: Preparation of Cyclopropylmethyl Thioethers

Thiols are excellent nucleophiles and react readily with (bromomethyl)cyclopropane to form cyclopropylmethyl thioethers. The high nucleophilicity of the thiolate anion often allows for milder reaction conditions compared to N- and O-alkylation.

General Protocol for S-Alkylation of a Thiol:

  • Reagent Preparation: Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or THF.

  • Deprotonation: Add a base like sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) and stir for 15-30 minutes at room temperature.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature until completion (typically 1-4 hours), monitoring by TLC.

  • Work-up and Purification: Dilute with water, extract with an organic solvent, wash with brine, dry, and concentrate. The crude product can often be purified by column chromatography.

C-Alkylation of Active Methylene Compounds

Carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate), can be effectively alkylated with (bromomethyl)cyclopropane. The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation and minimize side reactions.

General Protocol for C-Alkylation of Diethyl Malonate:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, add a solution of diethyl malonate (1.0 eq.) in anhydrous THF to a suspension of sodium hydride (NaH, 1.1 eq. of a 60% dispersion) in THF at 0 °C. Stir for 30-60 minutes at this temperature.

  • Alkylation: Add (bromomethyl)cyclopropane (1.0-1.2 eq.) dropwise to the enolate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as indicated by TLC analysis.

  • Work-up: Cool the reaction mixture and carefully quench with a saturated aqueous NH₄Cl solution. Extract with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by vacuum distillation or column chromatography.

SubstrateBaseSolventTemperature (°C)Yield (Mono-alkylated)Reference
Diethyl MalonateNaHTHFRefluxGood[12]
Ethyl AcetoacetateK₂CO₃AcetoneRefluxModerate to GoodGeneral Protocol
MalononitrileCs₂CO₃DMF70Good (Di-alkylated)[13]

The Cyclopropylmethyl Group as a Protective Group

The CPM group can also be employed as a protecting group, particularly for alcohols and amines.[1][2] CPM ethers and amines are stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions. Cleavage of the CPM group is typically achieved under harsh acidic conditions, which can lead to the formation of the stabilized cyclopropylmethyl cation.[2]

Conclusion

(Bromomethyl)cyclopropane is a powerful and versatile reagent for the introduction of the medicinally important cyclopropylmethyl moiety. Successful alkylation hinges on a solid understanding of the underlying SN2 mechanism and the careful selection of reaction conditions to suppress potential ring-opening side reactions. By choosing appropriate bases, solvents, and temperature profiles, researchers can effectively and selectively alkylate a wide variety of nitrogen, oxygen, sulfur, and carbon nucleophiles. The protocols and data presented in this guide serve as a robust starting point for the development and optimization of synthetic routes involving this valuable building block.

References

  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. BenchChem.
  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis.
  • Zheng, Y., et al. (n.d.). Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (n.d.). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
  • BenchChem. (2025). Application Notes and Protocols: (Chloromethyl)cyclopropane as a Protecting Group for Alcohols. BenchChem.
  • ResearchGate. (n.d.). Alkylation of active methylene compounds | Download Table.
  • University of Wisconsin-River Falls. (n.d.). 12. The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (2025). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. BenchChem.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
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  • ResearchGate. (2025, August 6). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • MDPI. (2015, April 21). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2010, February 25).
  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols.
  • H. N. (n.d.). Protecting groups in organic synthesis + H2O.
  • Wiley Online Library. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry.
  • MDPI. (2025, January 27). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were...
  • ResearchGate. (2014, May 30).
  • (n.d.). Alcohol Protecting Groups.
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane synthesis.
  • RSC Publishing. (n.d.). A new mechanism for internal nucleophilic substitution reactions.
  • PubMed. (n.d.). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides.
  • ScienceDirect. (n.d.).
  • Eastern Illinois University. (n.d.). Reactions of 1-Bromo-2-(p-Tolyl)Cyclopropane with Nucleophiles in the Presence of Crown Ether.
  • PubMed. (n.d.). Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule.
  • ResearchGate. (2025, August 6). (PDF) Formal Nucleophilic Substitution of Bromocyclopropanes.
  • RSC Publishing. (n.d.). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface.
  • Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Beilstein Journals. (2019, January 28).
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  • Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions?.
  • ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion.
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Sources

The Strategic Role of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in the Synthesis of Novel Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a substituted aromatic aldehyde that has emerged as a critical starting material in the synthesis of potent and selective Farnesoid X Receptor (FXR) agonists. FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism, making it a prime therapeutic target for a range of metabolic and liver diseases. The unique structural features of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, namely the cyclopropylmethoxy group, offer a valuable handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of isoxazole-based FXR agonists, a class of compounds with significant therapeutic potential.

Core Application: Synthesis of an Isoxazole-Based FXR Agonist Intermediate

The primary application of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in pharmaceutical development is as a precursor for the construction of complex heterocyclic scaffolds. A key example is its use in the synthesis of isoxazole-containing molecules that have shown promise as FXR agonists. The following sections detail the protocols for the initial steps of this synthetic pathway, transforming the benzaldehyde into a key isoxazole intermediate.

Physicochemical Properties of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)

Experimental Protocols

The following protocols are based on established synthetic transformations of benzaldehydes and are specifically adapted for the synthesis of an isoxazole intermediate from 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde.

Protocol 1: Oximation of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

This procedure describes the conversion of the aldehyde to its corresponding oxime, a crucial step for subsequent functionalization.

Causality: The oximation reaction replaces the carbonyl oxygen with a hydroxylamino group, creating the N-OH moiety necessary for the subsequent chlorination and cycloaddition steps. This transformation is a classic condensation reaction.

Materials:

  • 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: The product, 4-(cyclopropylmethoxy)-3-methylbenzaldehyde oxime, is typically an off-white solid.

Protocol 2: Chlorination of the Oxime to Form the Hydroximoyl Chloride

This protocol details the conversion of the oxime to the corresponding hydroximoyl chloride, activating it for the subsequent cycloaddition reaction.

Causality: The chlorination of the oxime with a reagent like N-chlorosuccinimide (NCS) transforms the hydroxyl group into a good leaving group, facilitating the formation of a nitrilium ion intermediate, which is essential for the [3+2] cycloaddition.

Materials:

  • 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-(cyclopropylmethoxy)-3-methylbenzaldehyde oxime (1.0 eq) in DMF.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude hydroximoyl chloride. This intermediate is often used in the next step without further purification.

Protocol 3: [3+2] Cycloaddition for Isoxazole Ring Formation

This protocol describes the reaction of the hydroximoyl chloride with an alkene to form the core isoxazole ring structure.

Causality: This is a classic Huisgen [3+2] cycloaddition reaction. The hydroximoyl chloride, in the presence of a base, generates a nitrile oxide in situ. This highly reactive 1,3-dipole then reacts with a dipolarophile (the alkene) to form the five-membered isoxazole ring in a stereospecific manner.

Materials:

  • Crude 4-(cyclopropylmethoxy)-3-methylphenyl hydroximoyl chloride

  • An appropriate alkene (e.g., an allyl ether or ester)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude hydroximoyl chloride (1.0 eq) and the alkene (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired isoxazole derivative.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_oximation Protocol 1: Oximation cluster_chlorination Protocol 2: Chlorination cluster_cycloaddition Protocol 3: [3+2] Cycloaddition start 4-(Cyclopropylmethoxy)- 3-methylbenzaldehyde oxime 4-(Cyclopropylmethoxy)- 3-methylbenzaldehyde Oxime start->oxime NH₂OH·HCl, NaOAc chloride 4-(Cyclopropylmethoxy)-3-methylphenyl Hydroximoyl Chloride oxime->chloride NCS, DMF isoxazole Isoxazole Intermediate (Core of FXR Agonist) chloride->isoxazole Alkene, Et₃N

Caption: Synthetic pathway from 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde to the isoxazole core.

Data Summary Table

StepReactantsReagentsSolventTypical Yield
1. Oximation 4-(Cyclopropylmethoxy)-3-methylbenzaldehydeHydroxylamine hydrochloride, Sodium acetateEthanol/Water>90%
2. Chlorination 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde oximeN-ChlorosuccinimideDMF~85-95% (crude)
3. Cycloaddition Hydroximoyl chloride, AlkeneTriethylamineTHF60-80%

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The expected spectral data for each compound will serve as a validation of the successful execution of each step.

Conclusion

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a valuable and versatile intermediate in the synthesis of novel pharmaceutical agents, particularly for the development of FXR agonists. The protocols outlined in this document provide a clear and reliable pathway for its incorporation into complex heterocyclic structures, such as isoxazoles. The strategic use of this building block allows for the systematic exploration of chemical space in the quest for new and improved therapeutics for metabolic and liver diseases.

References

  • Patent WO2017172834A1: "FXR AGONISTS". This patent describes the synthesis of isoxazole-based FXR agonists, with Example 1 detailing a synthetic route starting from 4-(cyclopropylmethoxy)-3-methylbenzaldehyde. The protocols in this document are adapted from the procedures described therein.

Application Notes and Protocols for the Reductive Amination of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination and the 4-(Cyclopropylmethoxy)-3-methylphenyl Moiety

Reductive amination stands as one of the most powerful and versatile methodologies in modern organic synthesis for the construction of carbon-nitrogen bonds.[1][2] Its prevalence in the synthesis of pharmaceuticals and other biologically active compounds is a testament to its reliability, operational simplicity, and broad substrate scope.[3] This reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines in a controlled manner, often avoiding the over-alkylation issues common to direct alkylation methods.[2]

The 4-(cyclopropylmethoxy)-3-methylphenyl scaffold is a key structural motif in a number of contemporary drug discovery programs. The cyclopropylmethyl group is of particular interest due to its unique conformational and electronic properties, which can favorably impact metabolic stability and binding affinity.[4][5] This guide provides a detailed technical overview of reductive amination procedures involving 4-(cyclopropylmethoxy)-3-methylbenzaldehyde, offering insights into reaction mechanisms, optimization, and practical, step-by-step protocols for its successful application.

Synthesis of the Starting Material: 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

A plausible and efficient route to 4-(cyclopropylmethoxy)-3-methylbenzaldehyde involves a two-step sequence starting from the commercially available 4-hydroxy-3-methylbenzaldehyde. This approach utilizes the well-established Williamson ether synthesis.[6][7][8]

Step 1: Deprotonation of the Phenol The phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to generate the corresponding phenoxide.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis) The resulting phenoxide then acts as a nucleophile, displacing a halide from cyclopropylmethyl bromide in a classic SN2 reaction to form the desired ether.[8]

Protocol 1: Synthesis of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Materials:

  • 4-hydroxy-3-methylbenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Cyclopropylmethyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(cyclopropylmethoxy)-3-methylbenzaldehyde.

Expected Physical Properties (Estimated based on analogs like 4-methoxy-3-methylbenzaldehyde):

  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Boiling Point: Likely >250 °C at atmospheric pressure; will require vacuum distillation for purification by this method.

The Mechanism of Reductive Amination

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence that is often performed in a single pot:[1][3]

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (with a primary amine) or an iminium ion (with a secondary amine). This step is typically catalyzed by mild acid.[2]

  • Reduction: A hydride reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the protonated iminium ion much faster than the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[3][9]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation cluster_1 Reduction Aldehyde R-CHO Aldehyde Amine R'R''NH Amine Hemiaminal [R-CH(OH)-NR'R''] Hemiaminal Aldehyde->Hemiaminal + R'R''NH Imine R-CH=NR'+ Iminium Ion Hemiaminal->Imine H2O_out - H₂O Product R-CH₂-NR'R'' Final Amine Imine->Product + [H⁻] Hydride [H⁻] Reducing Agent

Caption: General mechanism of reductive amination.

Optimizing the Reaction: Choice of Reducing Agent and Conditions

The success of a reductive amination hinges on the appropriate selection of the reducing agent and reaction conditions, which are dependent on the nature of the aldehyde and the amine.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): The Reagent of Choice

For most applications involving 4-(cyclopropylmethoxy)-3-methylbenzaldehyde, sodium triacetoxyborohydride is the preferred reducing agent.[3][9]

  • Mildness and Selectivity: STAB is a milder reducing agent than sodium borohydride. It does not readily reduce aldehydes or ketones at a significant rate but is highly effective at reducing the intermediate iminium ion. This selectivity allows for a one-pot procedure with minimal formation of the alcohol byproduct.[3]

  • Reaction Conditions: Reactions with STAB are typically run in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) at room temperature.[3][9] Acetic acid can be used as a catalyst, especially for less reactive amines, as it facilitates the formation of the iminium ion.[3]

Sodium Borohydride (NaBH₄): A Two-Step Alternative

While more reactive, sodium borohydride can be a cost-effective alternative, particularly for large-scale syntheses. However, due to its ability to reduce the starting aldehyde, a one-pot procedure is often less efficient.[10]

  • Stepwise Procedure: To avoid reduction of the aldehyde, a two-step (though often one-pot) procedure is employed. The aldehyde and amine are first stirred together in a solvent like methanol to allow for the formation of the imine. Methanol is an excellent solvent for this, often driving the equilibrium towards imine formation.[3][11] Once imine formation is complete (as monitored by techniques like TLC or NMR), the sodium borohydride is added to reduce the imine.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 4-(cyclopropylmethoxy)-3-methylbenzaldehyde with various amine types.

Protocol 2: One-Pot Reductive Amination with a Primary Aliphatic Amine using NaBH(OAc)₃

This protocol describes the reaction with a representative primary amine, such as propylamine.

Materials:

  • 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(cyclopropylmethoxy)-3-methylbenzaldehyde (1.0 eq) and propylamine (1.1 eq) in anhydrous DCE.

  • Stir the solution at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: One-Pot Reductive Amination with a Secondary Aliphatic Amine using NaBH(OAc)₃

This protocol outlines the reaction with a representative secondary amine, such as morpholine.

Materials:

  • 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(cyclopropylmethoxy)-3-methylbenzaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous DCE, add acetic acid (1.0 eq, optional, can accelerate the reaction).

  • Stir at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 2.

Protocol 4: Stepwise Reductive Amination with a Weakly Basic Aromatic Amine using NaBH₄

This protocol is suitable for less nucleophilic amines, such as aniline, where imine formation may be slower.

Materials:

  • 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

  • Aniline

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(cyclopropylmethoxy)-3-methylbenzaldehyde (1.0 eq) and aniline (1.0 eq) in methanol.

  • Stir the solution at room temperature for 1-3 hours to allow for imine formation. Monitor by TLC until the aldehyde spot has been consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary and Expected Outcomes

The following table summarizes the recommended conditions for the reductive amination of 4-(cyclopropylmethoxy)-3-methylbenzaldehyde with different classes of amines.

Amine TypeAmine ExampleReducing AgentStoichiometry (Aldehyde:Amine:Reagent)SolventCatalystTemp.Expected Outcome
Primary Aliphatic PropylamineNaBH(OAc)₃1 : 1.1 : 1.5DCENoneRTHigh yield of the secondary amine.
Secondary Aliphatic MorpholineNaBH(OAc)₃1 : 1.1 : 1.5DCEAcetic Acid (opt.)RTHigh yield of the tertiary amine.
Aromatic (Weakly Basic) AnilineNaBH₄1 : 1.0 : 1.5MeOHNone (Stepwise)0°C to RTGood to high yield of the secondary amine.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Aldehyde and Amine in anhydrous solvent Stir Stir for 20-30 min at Room Temperature Start->Stir Add_Reagent Add NaBH(OAc)₃ (1.5 eq) Stir->Add_Reagent React Stir for 12-24 h at Room Temperature Add_Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: Workflow for a one-pot reductive amination using NaBH(OAc)₃.

Conclusion

The reductive amination of 4-(cyclopropylmethoxy)-3-methylbenzaldehyde is a robust and highly adaptable transformation for the synthesis of a diverse range of secondary and tertiary amines. The choice between a one-pot procedure with sodium triacetoxyborohydride and a stepwise approach with sodium borohydride allows for flexibility depending on the reactivity of the amine partner and scale of the reaction. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this critical reaction in their synthetic endeavors.

References

  • Georganics. 4-Methoxy-3-methylbenzaldehyde. [Link]

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Quora. Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]

  • Kamal, A., & Narsimha, R. P. (2014). Time effect study on reductive amination of benzaldehyde with aniline in presence of catalyst [Et3NH][HSO4] (1 a). ResearchGate. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic-Chemistry.org. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. [Link]

  • University of Richmond. Williamson Ether Synthesis. [Link]

  • PubChem. 3-Methoxy-4-methylbenzaldehyde. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Wikipedia. 4-Anisaldehyde. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • Google Patents. Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • PrepChem.com. Synthesis of 3-hydroxy-4-methylbenzaldehyde. [Link]

  • ResearchGate. Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. [Link]

  • University of Cambridge. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • Ebrahim, S., et al. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Research on Chemical Intermediates, 41(10), 7549-7557. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this key aromatic aldehyde intermediate.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde can introduce several byproducts and unreacted starting materials. The most common synthetic routes involve the etherification of 4-hydroxy-3-methylbenzaldehyde or the formylation of a corresponding toluene derivative.

Common Impurities May Include:

  • Unreacted Starting Materials: 4-hydroxy-3-methylbenzaldehyde, cyclopropylmethyl halide (e.g., bromide or chloride).

  • Over-alkylation or Side-Reaction Products: Impurities arising from reactions at other sites on the aromatic ring.

  • Oxidation Product: 4-(Cyclopropylmethoxy)-3-methylbenzoic acid, formed by the oxidation of the aldehyde.[1]

  • Residual Solvents: DMF, acetonitrile, or other solvents used in the synthesis.[2]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, sodium hydride).

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to identify the major impurities and select the most appropriate purification strategy.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, offering potential causes and actionable solutions.

Q1: My final product has a persistent acidic impurity, as indicated by a broad peak in the NMR or a tailing spot on TLC. How can I remove it?

This is a classic issue caused by the oxidation of the aldehyde to the corresponding carboxylic acid.[1]

Solution: Basic Aqueous Wash

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3] The acidic impurity will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Continue washing until gas evolution (CO₂) ceases, indicating complete neutralization of the acid.

  • Separate the organic layer, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Visualizing the Acid Removal Workflow:

Caption: Workflow for removing acidic impurities.

Q2: I am struggling to separate my product from a non-polar impurity with a similar Rf value on TLC. What should I do?

When impurities have similar polarities to the desired product, simple extraction or crystallization may be insufficient.

Solution 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds with subtle differences in polarity.[1][4]

  • Stationary Phase: Silica gel is the most common choice. However, due to the slightly acidic nature of silica which can sometimes cause decomposition of aldehydes, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or neutral alumina.[1][3]

  • Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely provide the best separation.[5]

Solution 2: Formation of a Bisulfite Adduct

This chemical method is highly selective for aldehydes.[2][3][6]

  • Dissolve the crude mixture in a suitable solvent (e.g., ethanol, methanol, or THF).[2][3]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[2][3][6]

  • Stir the mixture vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.[2][5]

  • Extract the mixture with an organic solvent (e.g., diethyl ether) to remove the non-polar impurities.[5]

  • Isolate the aqueous layer containing the bisulfite adduct.

  • Regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or NaOH solution) to the aqueous layer until the pH is basic.[2][5]

  • Extract the regenerated aldehyde with a fresh portion of organic solvent, dry, and concentrate.

Decision Tree for Purification Strategy:

PurificationDecision Start Crude Product Analysis (TLC, NMR) Acid Acidic Impurity Present? Start->Acid Polarity Impurities have similar polarity? Acid->Polarity No Wash Basic Aqueous Wash Acid->Wash Yes Thermal Product Thermally Stable? Polarity->Thermal No Chromatography Column Chromatography Polarity->Chromatography Yes Distillation Vacuum Distillation Thermal->Distillation Yes Crystallization Recrystallization Thermal->Crystallization No Wash->Polarity Chromatography->Thermal Bisulfite Bisulfite Adduct Formation

Caption: Selecting the appropriate purification method.

Q3: My product seems to be decomposing on the silica gel column. What are my alternatives?

Aldehydes can be sensitive to the acidic nature of silica gel.[1]

Alternatives to Silica Gel Chromatography:

  • Neutral Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.[3]

  • Reverse-Phase Chromatography: If the impurities are significantly more or less polar than the product, reverse-phase HPLC or flash chromatography using a C18-functionalized silica can be effective.[7]

  • Non-Chromatographic Methods: Consider crystallization or vacuum distillation if applicable.

Q4: Can I purify 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde by distillation?

Distillation is a viable option for thermally stable, liquid products.[1][8]

Considerations for Distillation:

  • Boiling Point: The boiling point of the target compound must be significantly different from that of the impurities.[8]

  • Thermal Stability: The compound must not decompose at its boiling point. For high-boiling compounds, vacuum distillation is necessary to lower the boiling point and prevent thermal degradation.[9][10]

  • Azeotropes: Be aware of the potential for azeotrope formation with residual solvents or impurities, which can complicate separation.[8][11]

III. Frequently Asked Questions (FAQs)

Q1: What is a good solvent system for the recrystallization of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde?

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]

Recommended Solvent Systems:

Solvent SystemRationale
Hexane/Ethyl Acetate A non-polar/polar mixture that can be fine-tuned for optimal solubility.[13]
Toluene/Hexane Suitable for aromatic compounds.[13]
Ethanol/Water A polar protic/polar aprotic mixture that can be effective.[3][12]

Start with a small amount of the crude material and test various solvent systems to find the one that provides good crystal formation upon cooling.

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm purity:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • HPLC: Can quantify the purity of the sample and detect trace impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.[12]

Q3: I see a new spot on my TLC plate after letting the purified product sit for a few days. What is happening?

Aldehydes are susceptible to air oxidation, which converts the aldehyde to a carboxylic acid.[1]

Prevention of Oxidation:

  • Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

  • Store at low temperatures (e.g., in a refrigerator or freezer).[14]

  • Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) for long-term storage, if it does not interfere with downstream applications.

IV. Experimental Protocols

Protocol 1: General Procedure for Basic Aqueous Wash
  • Dissolve the crude 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution and shake vigorously. Vent the funnel frequently to release the pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash until no more gas evolves.

  • Wash the organic layer with an equal volume of brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Dissolve the crude aldehyde in a minimal amount of ethanol or methanol.[3]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 1.2 equivalents).

  • Stir the mixture at room temperature for 1-3 hours. A precipitate of the bisulfite adduct may form.

  • If a precipitate forms, filter the solid and wash it with cold ethanol and then diethyl ether.

  • If no precipitate forms, extract the mixture with diethyl ether to remove non-aldehyde impurities. The bisulfite adduct will remain in the aqueous layer.[5]

  • To regenerate the aldehyde, suspend the filtered adduct or the aqueous layer in water and add a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the solution is basic.[2]

  • Extract the regenerated aldehyde with three portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde. Retrieved from

  • Fiveable. (2025, August 15). Distillation Definition - Organic Chemistry Key Term. Retrieved from

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from

  • Google Patents. (n.d.). US4335263A - Process for preparing aromatic aldehydes. Retrieved from

  • Taylor & Francis Online. (2014, May 27). Multirings Aromatic Aldehyde Liquid Crystal with Azo Linkage and Their Photosensitivity in Mesophase. Retrieved from

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from

  • Magritek. (n.d.). Column Chromatography. Retrieved from

  • Sciencemadness.org. (2006, November 19). Aldehyde distillation/purification. Retrieved from

  • Google Patents. (n.d.). EP0323290B1 - Process for the preparation of aromatic aldehydes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from

  • The Perfume Society. (n.d.). Distillation. Retrieved from

  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Retrieved from

  • Google Patents. (n.d.). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones. Retrieved from

  • Doc Brown's Chemistry. (n.d.). The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes. Retrieved from

  • ChemScene. (n.d.). 4-(Cyclopropylmethoxy)benzaldehyde. Retrieved from

  • ChemSpider. (2018, June 9). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Retrieved from

Sources

Technical Support Center: Troubleshooting Cyclopropyl Ring Opening Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cyclopropane chemistry. The cyclopropyl group is a valuable structural motif in modern drug discovery, prized for its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1] However, the inherent ring strain that confers these desirable attributes also makes it susceptible to undesired ring-opening reactions, particularly under acidic conditions.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into why cyclopropyl rings open, how to diagnose common experimental issues, and what practical steps can be taken to preserve this critical functional group.

Core Principles: Understanding Cyclopropyl Ring Lability

Q1: Why is the cyclopropyl ring so susceptible to opening under acidic conditions?

The susceptibility of the cyclopropyl ring to acidic conditions stems from its significant ring strain , estimated at approximately 27 kcal/mol. The C-C bonds in cyclopropane are not typical sigma bonds; they have increased p-character and are often described as "bent" or "banana" bonds.[2]

Under acidic conditions, protonation of the cyclopropane ring (or a substituent on the ring) can lead to the formation of a highly reactive cyclopropylcarbinyl cation .[3][4] This carbocation is notoriously unstable and readily undergoes rapid rearrangement to relieve ring strain, leading to ring-opened products.[4][5] The formation of this intermediate is the crucial first step in many undesired ring-opening pathways.

G cluster_0 Acid-Catalyzed Activation Cyclopropane Cyclopropane Derivative Protonated Protonated Intermediate Cyclopropane->Protonated + H⁺ (Acid) Cation Cyclopropylcarbinyl Cation Protonated->Cation  Loss of H₂O  (if carbinol) Products Ring-Opened Products Cation->Products  Rearrangement &  Nucleophilic Attack

Caption: Formation of the cyclopropylcarbinyl cation intermediate.

Q2: What are the key mechanistic pathways for acid-catalyzed ring opening? (SN1 vs. SN2)

The outcome of a reaction involving a cyclopropane derivative in the presence of acid and a nucleophile is often a contest between Sₙ1- and Sₙ2-type mechanisms. Understanding which pathway is dominant is critical for troubleshooting.[6][7][8][9]

  • Sₙ1-like Pathway: This two-step process involves the formation of a discrete cyclopropylcarbinyl carbocation intermediate after the departure of a leaving group (e.g., protonated alcohol).[10][11] This planar carbocation can be attacked by a nucleophile from either face, often leading to a loss of stereochemical integrity (racemization). This pathway is favored by tertiary substrates that can form stable carbocations and by polar protic solvents that can stabilize the ionic intermediate.[6][9]

  • Sₙ2-like Pathway: This is a concerted, single-step process where a nucleophile attacks as the leaving group departs.[10][12] This mechanism results in an inversion of configuration at the reaction center and avoids the formation of a free carbocation, thereby preventing rearrangements. It is favored by less sterically hindered primary substrates, strong nucleophiles, and polar aprotic solvents.[6][8]

G cluster_SN1 Sₙ1-like Pathway (Favors Ring Opening) cluster_SN2 Sₙ2-like Pathway (Preserves Ring) Start1 Substrate (e.g., Cyclopropylcarbinol) Intermediate1 Planar Carbocation Intermediate Start1->Intermediate1 Slow, Rate-Limiting (Loss of Leaving Group) Product1 Racemic Mixture (Rearranged Products Possible) Intermediate1->Product1 Fast (Nucleophilic Attack) Start2 Substrate + Nucleophile TransitionState2 [Transition State] Start2->TransitionState2 Concerted Step Product2 Inversion of Stereochemistry (Ring Intact) TransitionState2->Product2

Caption: Comparison of Sₙ1-like and Sₙ2-like reaction pathways.

Troubleshooting Guide: Common Problems & Solutions

Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the ring opening?

Regioselectivity—the breaking of a specific C-C bond in the ring—is dictated by both electronic and steric factors.[13] The goal is to cleave the bond that leads to the most stabilized intermediate.

  • Electronic Effects: The ring will preferentially open to form the most stable carbocation. Therefore, cleavage will occur at the most substituted carbon atom. Electron-donating groups (EDGs) on the ring will stabilize an adjacent positive charge, directing cleavage to that site. Conversely, electron-withdrawing groups (EWGs) destabilize a nearby carbocation, directing cleavage away from them.[2][13] This "push-pull" effect is particularly pronounced in donor-acceptor cyclopropanes.[14]

  • Steric Effects: In some cases, particularly with transition-metal-catalyzed reactions or when steric bulk is significant, cleavage may occur at the least substituted C-C bond to minimize steric hindrance in the transition state.[13][15]

FactorInfluence on RegioselectivityRecommended Strategy
Electron-Donating Groups (e.g., Alkyl, Phenyl) Stabilize adjacent carbocation, promoting cleavage of the most substituted bond.To avoid, use milder conditions that disfavor carbocation formation (favor Sₙ2).
Electron-Withdrawing Groups (e.g., Carbonyl, Ester) Destabilize adjacent carbocation, directing cleavage away from the point of attachment.This can be used strategically to direct the desired ring opening.
Steric Hindrance Can favor cleavage of the least substituted bond to relieve steric strain.Modify substituents to reduce steric clash near the desired cleavage site.

Troubleshooting Action: Analyze the electronic nature of your substituents. If you have an EDG promoting undesired cleavage, switch to a milder acid or a less polar solvent to suppress the formation of a fully developed carbocation.

Q4: I'm observing a loss of stereochemistry in my product. What's happening and how can I prevent it?

A loss of stereochemical integrity (e.g., observing a racemic or diastereomeric mixture when you started with a single enantiomer) is a classic sign of an Sₙ1-type mechanism .[4][8] The planar carbocation intermediate allows the nucleophile to attack from either the top or bottom face with nearly equal probability.[11]

How to Prevent It:

  • Favor Sₙ2 Conditions: The primary goal is to avoid the formation of the carbocation intermediate.

  • Use a Stronger Nucleophile: A more potent nucleophile will favor the concerted Sₙ2 pathway over waiting for a carbocation to form.[9]

  • Choose a Polar Aprotic Solvent: Solvents like THF, acetonitrile, or DMF are less effective at stabilizing carbocations compared to protic solvents like water or alcohols, thus disfavoring the Sₙ1 route.[6]

  • Lower the Reaction Temperature: Higher temperatures provide the energy needed for carbocation formation. Running the reaction at 0 °C or below can often suppress the Sₙ1 pathway.

Q5: The ring is opening, but I'm getting a complex mixture of rearranged products (e.g., homoallylic species). Why?

This is a hallmark of the high reactivity of the cyclopropylcarbinyl cation. This cation exists in a rapid equilibrium with other cationic species, including the homoallyl cation and the cyclobutyl cation .[5][16] If the rate of nucleophilic attack is slow compared to the rate of these rearrangements, a complex mixture of products will be observed.[4] This is especially common when using weak nucleophiles.

G cluster_Rearrangement Cyclopropylcarbinyl Cation Rearrangement Manifold cluster_Products Products CPC Cyclopropylcarbinyl Cation (CPC) CBC Cyclobutyl Cation (CBC) CPC->CBC rearranges HAC Homoallyl Cation (HAC) CPC->HAC rearranges Product_CPC Direct Attack Product CPC->Product_CPC Fast Nu⁻ Attack Product_Rearranged Rearranged Products CBC->Product_Rearranged Slow Nu⁻ Attack HAC->Product_Rearranged Slow Nu⁻ Attack

Caption: Rearrangement of the cyclopropylcarbinyl cation.

Troubleshooting Action: To trap the initial cyclopropylcarbinyl cation before it rearranges, increase the concentration or reactivity of your nucleophile. Intramolecular reactions, where the nucleophile is tethered to the molecule, are particularly effective at this.[5][16]

Q6: My desired reaction on another part of the molecule is causing the cyclopropyl ring to open. What preventative measures can I take?

This is a common and frustrating problem. The key is to modify the reaction conditions to be as mild as possible while still achieving the desired primary transformation.

Preventative Strategies:

  • Use Milder Reagents: If removing a protecting group, switch from a strong Brønsted acid (like HCl or TFA) to a milder Lewis acid that is less likely to protonate the cyclopropane ring.[17][18] For reductions near the ring, use NaBH₄ instead of the more aggressive LiAlH₄.[19]

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows the primary reaction to proceed. This reduces the likelihood of providing enough energy to overcome the activation barrier for ring opening.

  • Change the Solvent: Experiment with less polar solvents to disfavor the formation of charged intermediates that lead to ring opening.[19]

  • Protect the Vulnerable Group: If the cyclopropane is adjacent to a group that gets protonated (like a ketone), consider protecting the ketone as an acetal before subjecting the molecule to acidic conditions elsewhere.[19]

Practical Guidance & Protocols

Protocol 1: General Procedure for Minimizing Ring Opening During Acetal Deprotection

This protocol provides a starting point for the mild deprotection of an acetal or ketal in a molecule containing a sensitive cyclopropyl group.

  • Glassware & Atmosphere: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[18]

  • Dissolution: Dissolve the cyclopropyl-containing substrate (1.0 eq) in a suitable solvent. Start with acetone containing a small amount of water (e.g., 10:1 acetone/H₂O).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add a mild acidic catalyst. Instead of strong mineral acids, consider using pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).[10] Add the acid portion-wise and monitor the reaction closely.

  • Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC) or LCMS every 15-30 minutes. The goal is to stop the reaction as soon as the starting material is consumed to prevent over-exposure to the acidic medium.

  • Quenching: Once complete, immediately quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as necessary.[19]

Protocol 2: Screening Reaction Conditions to Favor Sₙ2-type Nucleophilic Addition

When trying to perform a substitution on a carbon adjacent to a cyclopropane ring, this systematic approach can help identify conditions that preserve the ring.

  • Setup: Prepare four identical reactions in parallel, each with the cyclopropyl substrate (1.0 eq) and a strong nucleophile (1.5 eq) under an inert atmosphere.

  • Variable Conditions:

    • Reaction A (Baseline): Methanol (polar protic solvent) at room temperature.

    • Reaction B (Solvent Effect): Acetonitrile (polar aprotic solvent) at room temperature.

    • Reaction C (Temperature Effect): Acetonitrile (polar aprotic solvent) at 0 °C.

    • Reaction D (Lewis Acid): Dichloromethane with a mild Lewis acid catalyst (e.g., ZnCl₂) at 0 °C.

  • Analysis: Monitor all four reactions simultaneously by TLC or LCMS at set time intervals (e.g., 1h, 4h, 12h).

  • Evaluation: Compare the product distribution in each reaction. Look for the conditions that give the highest ratio of the desired Sₙ2 product to any ring-opened or rearranged byproducts. This screen helps quickly identify the most promising solvent and temperature combination.

Frequently Asked Questions (FAQs)

Q7: How do I choose the right acid catalyst (Brønsted vs. Lewis)? Strong Brønsted acids (e.g., HCl, H₂SO₄) readily protonate the cyclopropane ring, strongly promoting ring-opening via carbocation intermediates.[17] Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Ga(OTf)₃) are often preferred as they coordinate to a specific functional group (like a carbonyl or ester), activating it for nucleophilic attack without directly protonating the cyclopropane ring itself.[18][20] For sensitive substrates, always start with the mildest possible Lewis acid.

Q8: What is a "donor-acceptor" cyclopropane, and why is it more reactive? A donor-acceptor (D-A) cyclopropane has an electron-donating group (the donor, e.g., an alkyl or aryl group) and an electron-withdrawing group (the acceptor, e.g., an ester or ketone) on adjacent carbons. This "push-pull" arrangement polarizes and weakens the C-C bond between them, making the ring exceptionally susceptible to nucleophilic ring-opening, often under very mild Lewis acid catalysis.[12][14][21]

Q9: Are cyclopropylamines stable under acidic conditions? Cyclopropylamines are prevalent in pharmaceuticals but can be challenging to handle.[22][23] The lone pair on the nitrogen can be protonated by acid. While the resulting ammonium salt is generally stable, harsh acidic conditions can still promote ring-opening, especially if a carbocation can be formed adjacent to the ring. Syntheses often yield the amine as a salt (e.g., hydrochloride) for better stability and handling.[24] Epimerization of substituted cyclopropylamines can also occur in the presence of certain Lewis acids, suggesting a reversible ring-opening/ring-closing mechanism may be at play.[22]

References

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. ResearchGate. Available at: [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. Available at: [Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of. ChemRxiv. Available at: [Link]

  • Biomimetic Synthesis of Azorellolide via Cyclopropylcarbinyl Cation Chemistry. eScholarship.org. Available at: [Link]

  • Biomimetic Synthesis of Azorellolide via Cyclopropylcarbinyl Cation Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Long-lived cyclopropylcarbinyl cations. Chemical Reviews. Available at: [Link]

  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Patsnap Eureka. Available at: [Link]

  • Origins of the Regioselectivity of Cyclopropylcarbinyl Ring Opening Reactions. Henry Rzepa's Blog. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. Available at: [Link]

  • Strategies to promote ring-opening of D-A cyclopropanes. ResearchGate. Available at: [Link]

  • Proposed SN1-type nucleophilic ring opening of arylcyclopropanes. ResearchGate. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. Available at: [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines. PubMed. Available at: [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • Process for the manufacture of cyclopropylamine.Google Patents.
  • Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. RSC Publishing. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available at: [Link]

  • When Is the Mechanism SN1 or SN2? Chemistry Steps. Available at: [Link]

  • Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile. Chemistry Europe. Available at: [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journals. Available at: [Link]

Sources

Technical Support Center: Stability of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we synthesize our expertise to address potential stability issues you may encounter, ensuring the integrity and success of your research.

Troubleshooting Guide: Investigating Degradation of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in Solution

Encountering unexpected results or suspecting compound degradation can be a significant challenge. This guide provides a systematic approach to troubleshooting the stability of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in your experimental solutions.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step decision-making process to identify and mitigate potential stability issues.

Stability_Troubleshooting cluster_0 Start: Suspected Degradation cluster_1 Initial Checks cluster_2 Analytical Investigation cluster_3 Root Cause Analysis & Corrective Actions cluster_4 Resolution start Unexpected experimental results (e.g., low yield, new peaks in HPLC/GC) check_storage Verify Storage Conditions: - Stored at 4°C? - Under inert gas (Nitrogen)? - Protected from light? start->check_storage check_solution_prep Review Solution Preparation: - Freshly prepared? - Solvent purity? - pH of the solution? start->check_solution_prep analytical_method Select Analytical Method: - HPLC-UV/DAD - GC-FID - LC-MS for identification of degradants check_storage->analytical_method check_solution_prep->analytical_method run_analysis Analyze a fresh vs. aged solution. Compare chromatograms. analytical_method->run_analysis identify_degradants Identify Degradation Products: - Compare retention times with known impurities. - Mass spectrometry for structural elucidation. run_analysis->identify_degradants oxidation Oxidation Suspected? (Common for aldehydes) Corrective Action: - Degas solvents. - Use antioxidants (e.g., BHT). identify_degradants->oxidation New peak with m/z corresponding to carboxylic acid? photodegradation Photodegradation Suspected? (ICH guideline consideration) Corrective Action: - Use amber vials. - Minimize light exposure during experiments. identify_degradants->photodegradation Degradation observed only in light-exposed samples? hydrolysis pH-mediated Hydrolysis Suspected? (Acid/base stress) Corrective Action: - Buffer the solution. - Avoid extreme pH. identify_degradants->hydrolysis Degradation dependent on solution pH? thermal_stress Thermal Stress Suspected? (Elevated temperatures accelerate degradation) Corrective Action: - Maintain temperature control. - Avoid prolonged heating. identify_degradants->thermal_stress Degradation increases with temperature? implement_changes Implement Corrective Actions and Re-run Experiment oxidation->implement_changes photodegradation->implement_changes hydrolysis->implement_changes thermal_stress->implement_changes end_point Stability Issue Resolved implement_changes->end_point

Caption: Troubleshooting workflow for stability issues of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in solution?

A1: While specific data for this molecule is not extensively published, based on the chemistry of aromatic aldehydes, the most probable degradation pathways are:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-(cyclopropylmethoxy)-3-methylbenzoic acid.[1] This is one of the most common degradation routes for benzaldehydes when exposed to air (oxygen).[1]

  • Photodegradation: Aromatic compounds, especially those with carbonyl groups, can be sensitive to light. Exposure to UV or even ambient light can induce photo-oxidative processes or other rearrangements.[2][3]

  • Hydrolysis (pH-dependent): While the ether linkage is generally stable, extreme pH conditions (strong acid or base) could potentially lead to hydrolysis or other reactions. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to a carboxylic acid and an alcohol, can occur under strong basic conditions.[4]

Q2: How should I store solutions of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde to ensure stability?

A2: To maximize the shelf-life of your solutions, we recommend the following:

  • Temperature: Store solutions at 4°C.[5]

  • Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

  • Light Protection: Always use amber vials or protect clear vials from light to prevent photodegradation.

  • Solvent Choice: Use high-purity, anhydrous solvents. The presence of impurities, such as peroxides in ethers, can accelerate degradation.

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, a short-term stability study in your specific solvent system is advisable.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV or photodiode array (PDA) detector is highly recommended. This allows for the separation of the parent compound from its potential degradation products and quantification of each.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is also a suitable method for analyzing benzaldehydes and their related substances.[6][7] Derivatization may be necessary for less volatile degradation products like the corresponding carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is a powerful tool that provides both chromatographic separation and mass information for structural elucidation.

Q4: I see a new peak in my chromatogram after my solution has been sitting at room temperature. What could it be?

A4: The most likely candidate for a new peak, especially if the solution was exposed to air, is the oxidation product, 4-(cyclopropylmethoxy)-3-methylbenzoic acid. To confirm this, you can:

  • Use LC-MS: The mass of the new peak should correspond to the molecular weight of the carboxylic acid (192.21 g/mol ).

  • Spike your sample: If a standard of the suspected carboxylic acid is available, spiking your aged sample with it should result in an increase in the area of the new peak, confirming its identity.

  • Consider other possibilities: Depending on your reaction conditions, other byproducts from polymerization or reactions with other components in your solution could also be possibilities.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][8]

Objective

To identify potential degradation products and pathways for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde and to develop a stability-indicating analytical method.

Materials
  • 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Incubate for a defined period (e.g., 24 hours) or until approximately 5-20% degradation is observed.[8] A control sample (stock solution diluted with the solvent) should be run in parallel.

Stress ConditionProcedurePurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.To assess stability in acidic conditions.[8]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temp.To assess stability in basic conditions.[8]
Oxidative Degradation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp.To assess susceptibility to oxidation.[3][9]
Thermal Degradation Place a solid sample and a solution sample in an oven at 70°C.To evaluate the effect of heat on stability.[9]
Photolytic Degradation Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3]To determine light sensitivity.
  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a developed HPLC method (e.g., C18 column, mobile phase of acetonitrile/water gradient, detection at a suitable wavelength determined by UV scan).

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Determine the retention times of any new peaks.

    • Use a PDA detector to check for peak purity of the parent compound.

Data Presentation Example
Stress ConditionIncubation Time (hr)Incubation Temp (°C)% Assay of Parent Compound% DegradationNumber of Degradation Products
Control242599.80.20
0.1 M HCl246095.24.81
0.1 M NaOH242588.511.52
3% H₂O₂242582.117.91
Thermal (Solid)247099.50.50
Thermal (Solution)247091.38.71
Photolytic-2585.614.42
References
  • World Journal of Pharmacy and Research. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PubChem. (n.d.). Benzaldehyde. [Link]

  • Science Info. (2022, August 10). Benzaldehyde- Definition, Preparation, Properties, Uses. [Link]

  • ACS Publications. (2018, September 4). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. [Link]

  • Science Info. (2022, August 10). Benzaldehyde- Definition, Preparation, Properties, Uses. [Link]

Sources

Technical Support Center: Moisture Management for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

[1]

Ticket System Status: [ONLINE] Topic: Moisture Sensitivity & Reaction Control Molecule: 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS: 857230-51-8 / Analogous Intermediates) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Moisture-Acid Paradox

Welcome to the technical support hub for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde . As a researcher, you are likely using this intermediate for PDE4 inhibitors (like Roflumilast analogs) or other bioactive scaffolds.

The Core Problem: This molecule presents a "Moisture-Acid Paradox."

  • Aldehyde Sensitivity: The aldehyde moiety is prone to hydration and autoxidation. In the presence of moisture and air, it oxidizes to the corresponding benzoic acid.

  • Cyclopropyl Fragility: The cyclopropylmethyl ether group is acid-labile. If moisture triggers oxidation (forming acid), the resulting drop in pH can catalyze the opening of the cyclopropyl ring (homoallylic rearrangement), destroying your pharmacophore.

Support Scope: This guide covers storage, anhydrous coupling (Grignard/Wittig), and controlled-moisture oxidation (Pinnick).

Troubleshooting Tickets (Q&A Format)

Ticket #001: Storage & Handling

User Question: "I synthesized the aldehyde last week and stored it in a screw-cap vial at 4°C. Today, the white solid has turned into a gummy residue. NMR shows a carboxylic acid peak. What happened?"

Technical Diagnosis: You have encountered Moisture-Assisted Autoxidation .[1]

  • Mechanism: Moisture acts as a vector for dissolved oxygen. The aldehyde oxidizes to 4-(cyclopropylmethoxy)-3-methylbenzoic acid.[1]

  • The Cascade Failure: The formed acid lowers the local pH. If moisture is present, this acidity can hydrolyze the cyclopropyl ether, leading to a complex mixture of ring-opened byproducts (alcohols/alkenes).

Corrective Protocol:

  • Purification: Recrystallize immediately from Cyclohexane/EtOAc to remove the acid.

  • Storage: Store under Argon/Nitrogen atmosphere.

  • Desiccant: Place the vial inside a secondary container (desiccator) with activated silica gel or P2O5.

Ticket #002: Organometallic Coupling (Grignard/Lithium)

User Question: "I am attempting a Grignard addition (MeMgBr) to the aldehyde. The reaction stalls at 10% conversion, and I see a lot of unreacted starting material. I dried my THF over sodium wire."

Technical Diagnosis: Sodium wire is often insufficient for sensitive aldehyde additions if the surface area is oxidized. The "stall" is likely Protonation Quenching .

  • Cause: Residual water (even 50 ppm) protonates the Grignard reagent (R-Mg-X + H2O → R-H + Mg(OH)X), destroying the nucleophile before it attacks the carbonyl.

  • Secondary Issue: Magnesium hydroxide precipitates can coat the aldehyde, hindering reactivity.

The "Zero-Water" Protocol: Do not rely on visual inspection of sodium. Use Coulometric Karl Fischer (KF) validation.[2]

SolventDrying Method (Recommended)Residual Water Target
THF Distillation over Na/Benzophenone OR Activated Alumina Columns< 10 ppm
Ether Na/Benzophenone< 10 ppm
DCM Distillation over CaH2< 15 ppm

Action Plan:

  • Titrate Solvent: If KF > 20 ppm, re-dry.

  • Azeotropic Drying: Dissolve your aldehyde in dry toluene, rotary evaporate, and repeat 3x before adding the reaction solvent. This removes surface moisture from the solid.

  • Additives: Consider adding anhydrous CeCl3 (Cerium Chloride) to activate the carbonyl and scavenge trace water (Luche reduction conditions adapted for addition).

Ticket #003: Pinnick Oxidation (Controlled Moisture)

User Question: "I need to oxidize the aldehyde to the acid using Sodium Chlorite (Pinnick conditions). The protocol requires water, but I'm afraid of opening the cyclopropyl ring. How do I balance this?"

Technical Diagnosis: This is the most critical workflow. Pinnick oxidation requires water to solubilize NaClO2, but the generation of HOCl (hypochlorous acid) and the final product (benzoic acid) creates a dangerous acidic environment for the cyclopropyl group.

The Solution: Buffered Scavenging System You must decouple the oxidation from the acidification.

Step-by-Step Protocol:

  • Solvent: Use a biphasic system: t-BuOH / THF / H2O (4:1:1).

  • The Scavenger (Critical): Add 2-Methyl-2-butene (10-20 equivalents).[1] This traps the HOCl byproduct, preventing it from attacking the cyclopropyl ring.

  • The Buffer: Add NaH2PO4 (Sodium Dihydrogen Phosphate, 2-3 eq). This buffers the pH around 4.5–5.0.

    • Why? pH < 3 opens the cyclopropyl ring. pH > 7 stops the oxidation (chlorous acid requires mild protonation to be active).

  • Execution: Add NaClO2 slowly at 0°C. Monitor pH with strips; if it drops below 4, add more phosphate buffer immediately.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling this molecule based on the reaction type.

MoistureControlStartStart: 4-(Cyclopropylmethoxy)-3-methylbenzaldehydeDecisionSelect Reaction TypeStart->DecisionNuAddNucleophilic Addition(Grignard/Wittig)Decision->NuAddC-C Bond FormationOxidOxidation to Acid(Pinnick)Decision->OxidCOOH FormationCondCondensation(Imine/Oxime)Decision->CondC=N Bond FormationDrySolvRequirement: Strict Anhydrous (<20 ppm)NuAdd->DrySolvAction11. Azeotrope Aldehyde with Toluene2. KF Titration of THF3. Flame-dry GlasswareDrySolv->Action1SuccessTarget Product Preserved(Cyclopropyl Ring Intact)Action1->SuccessBufferRequirement: Buffered Aqueous MediaOxid->BufferAction21. Use NaH2PO4 Buffer (pH 4-5)2. Add 2-Methyl-2-butene (Scavenger)3. Keep Temp < 10°CBuffer->Action2Action2->SuccessEquilRequirement: Water Removal (Equilibrium)Cond->EquilAction31. Dean-Stark Trap (Toluene)2. Activated 4Å Molecular Sieves3. Avoid Strong Acid CatalystsEquil->Action3Action3->Success

Caption: Decision matrix for moisture management strategies. Blue path indicates equilibrium control; Red indicates strict exclusion; Green indicates buffered inclusion.[1]

Data Reference: Drying Agent Efficiency

When preparing for Ticket #002 (Grignard) , choosing the right drying agent is non-negotiable. The following data compares efficiency for THF (common solvent for this aldehyde).

Drying AgentInitial Water (ppm)Final Water (ppm)Time RequiredSuitability for Cyclopropyl-Aldehyde
Na/Benzophenone 400< 101-2 hours (Reflux)High (Standard for Grignard)
Molecular Sieves (3Å) 40015-3024 hours (Static)Medium (Good for storage, risky for Grignard)
CaCl2 400> 100N/ALow (Ineffective for strict anhydrous)
MgSO4 400~500 (Equilibrium)N/AZero (Only for workup, not reaction)

Note: Molecular sieves must be activated at 300°C under vacuum for 12 hours before use.

References & Authority

  • Roflumilast Synthesis & Impurity Profiling:

    • Source: "Process related and degradation impurities in anti-inflammatory drug Roflumilast." Journal of Chemical and Pharmaceutical Research, 2011.

    • Relevance: Identifies the acid-catalyzed degradation pathways of the cyclopropylmethoxy group.

  • Pinnick Oxidation Mechanism:

    • Source: "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Royal Society Open Science, 2020.

    • Relevance: Explains the role of chlorous acid and the necessity of scavengers to prevent side reactions.[3]

  • Solvent Drying Efficiency:

    • Source: "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.[2]

    • Relevance: Provides the quantitative basis (KF titration data) for the drying protocols recommended in Ticket #002.

  • Ether Cleavage Mechanisms:

    • Source: "Reactions of Ethers: Acidic Cleavage."[4][5] Master Organic Chemistry / LibreTexts.

    • Relevance: Details the SN1/SN2 mechanisms by which acids cleave ethers, validating the need for buffering.

Validation & Comparative

Technical Assessment: UV-Vis Characterization of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis absorption maxima for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde Content Type: Technical Comparison & Characterization Guide

Executive Summary

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS: Non-standard/Intermediate) is a critical pharmacophore intermediate, primarily utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast and its analogues.

Precise UV-Vis characterization is essential for reaction monitoring (conversion from the phenolic precursor) and purity assessment during scale-up. This guide provides a technical comparison of its chromophoric properties against its structural analogues, establishing a self-validating spectral profile for analytical method development.

Core Spectral Profile (Predicted & Validated via Analogues)
  • Primary Absorption (

    
    ):  278 – 284 nm (K-band, 
    
    
    
    )
  • Secondary Absorption (

    
    ):  310 – 318 nm (B-band, 
    
    
    
    )
  • Key Differentiator: Lack of bathochromic shift in alkaline media (unlike its phenolic precursor).

Theoretical Framework & Spectral Prediction

To ensure scientific integrity where specific spectral databases may lack entries for this exact intermediate, we utilize the Woodward-Fieser and Scott Rules for substituted benzaldehydes. This provides a calculated baseline validated against experimental data of the closest analogue (4-Methoxy-3-methylbenzaldehyde).

Electronic Transition Mechanism

The molecule features a "Push-Pull" electronic system:

  • Electron Donor (Push): The cyclopropylmethoxy group at the para position donates electron density via resonance (+M effect) into the benzene ring.

  • Electron Acceptor (Pull): The aldehyde carbonyl group withdraws density (-M effect).

  • Auxochrome: The meta-methyl group provides weak electron donation via induction (+I).

Calculation of (Ethanol)
Structural ComponentContribution (nm)Source/Rule
Parent Chromophore (Benzaldehyde)250.0Base Value (

)
p-Alkoxy Substituent (-OCH

-cPr)
+25.0Strong Auxochrome (Resonance)
m-Alkyl Substituent (-CH

)
+3.0Weak Auxochrome (Induction)
Cyclopropyl Ring Strain Effect +2.0Hyperconjugative overlap (Estimated)
Calculated

280.0 nm Theoretical K-band

Note: The secondary B-band (benzenoid band) typically appears 30–40 nm red-shifted from the K-band but with significantly lower molar absorptivity (


).

Comparative Performance Guide

This section compares the target molecule against its direct synthetic precursor (Phenol) and its closest stable analogue (Methyl Ether) to aid in identification.

Table 1: Spectral Comparison of Analogues
FeatureTarget Molecule (Cyclopropylmethoxy)Comparator A (4-Methoxy-3-methylbenzaldehyde)Comparator B (4-Hydroxy-3-methylbenzaldehyde)
Primary

282 ± 2 nm 277 nm [1]280 nm [2]
Secondary

315 ± 5 nm 310 nm [1]312 nm
pH Sensitivity None (Stable Spectrum)None (Stable Spectrum)High (Red shift to ~330nm in base)
Solvent Effect Moderate SolvatochromismModerateHigh (H-bonding donor)
Detection Limit High Sensitivity (

)
High SensitivityModerate
Analytical Insight
  • Differentiation from Precursor: The most critical quality attribute is the absence of the "Phenolic Shift." If you add 0.1N NaOH to your sample and the peak at 282 nm shifts to >300 nm, your reaction is incomplete (presence of Comparator B).

  • Differentiation from Methyl Analogue: UV-Vis alone cannot easily distinguish the Cyclopropylmethoxy from the Methoxy derivative due to similar electronic effects. HPLC retention time (lipophilicity) must be used; the Cyclopropyl group is significantly more lipophilic.

Experimental Protocol (Self-Validating)

Objective: Determine the exact


 and Molar Extinction Coefficient (

) for internal standardization.
Reagents & Equipment[1][2][3][4][5]
  • Solvent: Acetonitrile (HPLC Grade) or Methanol (UV Cutoff <205 nm).

  • Blank: Pure solvent from the same lot.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation: Weigh 10.0 mg of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde into a 100 mL volumetric flask. Dissolve in Acetonitrile. (Conc = 100 ppm).

  • Dilution Series: Prepare three working standards:

    • Low: 5 ppm

    • Mid: 10 ppm

    • High: 20 ppm

  • Baseline Correction: Run a blank scan with pure Acetonitrile to subtract solvent background.

  • Acquisition: Scan samples from 400 nm down to 200 nm.

  • Validation Check:

    • Calculate

      
       for each concentration using Beer-Lambert Law: 
      
      
      
      .
    • If

      
       varies by >5% between dilutions, aggregation or solubility issues are present.
      

Visualization of Mechanisms

Diagram 1: Electronic "Push-Pull" Mechanism

This diagram illustrates why the absorption shifts to the 280 nm region.

ElectronicEffects Cyclo Cyclopropyl Group (Steric Bulk & Lipophilicity) Oxygen Oxygen Atom (Lone Pair Donor) Cyclo->Oxygen Inductive Stabilization Benzene Benzene Ring (Conjugated System) Oxygen->Benzene Resonance (+M) Red Shift Carbonyl Aldehyde (C=O) (Electron Acceptor -M) Benzene->Carbonyl Conjugation PiStar π → π* Transition (K-Band: ~282 nm) Benzene->PiStar Excitation Methyl 3-Methyl Group (Inductive Donor +I) Methyl->Benzene Induction (+I) Minor Red Shift Carbonyl->PiStar

Caption: The resonance interaction between the alkoxy oxygen and the aldehyde carbonyl through the benzene ring lowers the energy gap (


), causing the bathochromic shift to ~282 nm.
Diagram 2: Analytical Workflow for Purity Assessment

A decision tree for researchers validating the intermediate.

Workflow Start Start: Sample Analysis Scan UV Scan (200-400 nm) Solvent: ACN Start->Scan CheckPeak Check λmax Scan->CheckPeak CaseA λmax ≈ 282 nm Single Peak CheckPeak->CaseA Sharp CaseB λmax ≈ 280 nm + Shoulder >300 nm CheckPeak->CaseB Broad/Tailing AlkaliTest Add 1 drop 0.1N NaOH Rescan CaseA->AlkaliTest Validation CaseB->AlkaliTest Diagnosis ResultA No Shift: Target Molecule Confirmed AlkaliTest->ResultA ResultB Red Shift (>30 nm): Phenolic Impurity Present AlkaliTest->ResultB

Caption: Workflow to distinguish the target alkoxy-aldehyde from its phenolic precursor using pH-dependent shifts.

References

  • PubChem. (2025).[1][2] 4-Methoxy-3-methylbenzaldehyde Spectral Data. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2024). UV/Visible Spectrum of 4-Hydroxy-3-methylbenzaldehyde. National Institute of Standards and Technology.[3] Available at: [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Reference for Woodward-Fieser Rules on substituted benzenes).

  • IJMERT. (2019). Spectroscopic Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde. International Journal of Modern Engineering Research and Technology.

Sources

Benchmarking Purity: Elemental Analysis Standards for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 820237-14-7) Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the synthesis of next-generation phosphodiesterase-4 (PDE4) inhibitors, 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 820237-14-7) serves as a critical pharmacophore building block. Its structural integrity—specifically the stability of the cyclopropylmethyl ether linkage and the reactivity of the aldehyde—defines the success of downstream API manufacturing.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking reaction progress, Elemental Analysis (EA) remains the definitive "gatekeeper" for establishing the bulk purity and identity of this intermediate, particularly for validating reference standards.

This guide objectively compares the utility of Combustion Analysis (CHN) against orthogonal techniques (HPLC, qNMR) for this specific aldehyde. It provides theoretical baselines, experimental protocols, and a decision framework for researchers handling this compound.

The "Product": Elemental Analysis Standards

For a research-grade or GMP-intermediate standard of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, the "product" is not just the chemical, but the data package validating its composition.

2.1 Theoretical Baseline (The "Gold Standard")

To validate a batch, experimental values must align with the theoretical mass fractions derived from the molecular formula C₁₂H₁₄O₂ .

ElementCountAtomic MassTotal MassMass Fraction (%)Acceptance Limit (+/- 0.4%)
Carbon (C) 1212.011144.13275.76% 75.36% – 76.16%
Hydrogen (H) 141.00814.1127.42% 7.02% – 7.82%
Oxygen (O) 215.99931.99816.82% Calculated by difference
Total 190.24 g/mol 100.00%

Expert Insight: The "±0.4% Rule" is the standard acceptance criteria for pharmaceutical intermediates. However, for this specific aldehyde, Carbon analysis is a high-sensitivity probe for unreacted starting material.

  • Product (C₁₂H₁₄O₂): 75.76% C

  • Precursor (4-Hydroxy-3-methylbenzaldehyde, C₈H₈O₂): 70.58% C

  • Implication: A 1% contamination of unreacted phenol will drop the Carbon value by approximately 0.05%, which is detectable if the method is strictly controlled.

Comparative Analysis: EA vs. Orthogonal Methods

Why use Elemental Analysis when HPLC exists? The following comparison evaluates "Method Fitness" for CAS 820237-14-7.

Method A: Combustion Analysis (CHN)
  • Mechanism: Flash combustion at 975°C in an oxygen-enriched atmosphere.

  • Primary Utility: Confirms bulk composition and absence of inorganic salts/moisture.

  • Pros:

    • Salt Detection: Detects trapped inorganic salts (e.g., K₂CO₃ from the alkylation step) which HPLC misses (inorganics are UV-transparent).

    • Solvent Trap: Highly sensitive to trapped chlorinated solvents (e.g., DCM), which distort the %C significantly.

  • Cons: Destructive; requires ~2-5 mg of sample.

Method B: HPLC (UV-Vis Detection)
  • Mechanism: Chromatographic separation based on polarity.

  • Primary Utility: Purity % based on peak area integration.

  • Pros: Separates structurally similar organic impurities (e.g., oxidation byproduct: 4-(cyclopropylmethoxy)-3-methylbenzoic acid).

  • Cons:

    • Blind Spots: Cannot see moisture, inorganic salts, or residual solvents.

    • Response Factors: Assumes all impurities have the same extinction coefficient as the main peak (often false).

Method C: Quantitative NMR (qNMR)
  • Mechanism: Proton counting relative to an internal standard (e.g., TCNB).

  • Primary Utility: Absolute purity determination (Potency).

  • Pros: Non-destructive; specific identification of the cyclopropyl ring protons (0.3–0.7 ppm) and aldehyde proton (~9.8 ppm).

  • Cons: Expensive; requires high-purity internal standards.

Decision Matrix: Which Method When?
FeatureElemental Analysis (EA) HPLC qNMR
Purity Type Bulk Material CompositionOrganic Impurity ProfileAbsolute Potency
Detects Inorganics? YES (via Ash/Low %C)NONO
Detects Moisture? YES (via High %H)NOYES (if D₂O exchange used)
Detects Isomers? NO (Same Formula)YES YES
Cost per Run Low ($)Medium (

)
High (

$)
Sample Required ~5 mg (Destructive)~1 mg (Recoverable)~10 mg (Recoverable)
Experimental Protocol: Validating the Standard

To establish a reference standard for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, follow this self-validating workflow.

Step 1: Sample Preparation (Crucial for Aldehydes)
  • Risk: Aldehydes oxidize to carboxylic acids upon air exposure.

  • Protocol:

    • Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours to remove surface moisture.

    • Store under Argon/Nitrogen until the moment of weighing.

    • Visual Check: The compound should be a pale yellow oil or low-melting solid. Darkening indicates oxidation.

Step 2: The Combustion Run (CHN)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Temp: 950°C – 1000°C (Ensure complete combustion of the aromatic ring).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: Optimized for 2-3 mg sample (typically 2-5 seconds injection).

  • Calibration: Acetanilide (C₈H₉NO) is the preferred standard (K-factor calibration) due to similar C/N ratios, though this molecule lacks N. Benzoic acid is a suitable alternative standard.

Step 3: Data Interpretation
  • Scenario A (Perfect Match): C=75.7% (±0.3), H=7.4% (±0.1). -> Pass.

  • Scenario B (Low C, Normal H): Likely inorganic contamination (Salt). Check Ash content.

  • Scenario C (Low C, High H): Moisture contamination or solvent trap (e.g., Methanol/Ethanol).

  • Scenario D (Low C, Low H): Significant oxidation to Benzoic Acid derivative (C₁₂H₁₄O₃: %C drops to 69.8%).

Visualization: The Purity Assessment Workflow

The following diagram illustrates the logical flow for validating a batch of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde using EA as the primary gatekeeper.

PurityValidation Start Crude 4-(Cyclopropylmethoxy)- 3-methylbenzaldehyde VisualCheck Visual Inspection: Color/State Start->VisualCheck EA_Run Run Elemental Analysis (CHN Mode) VisualCheck->EA_Run If Pass Decision1 Is %C within 75.36% - 76.16%? EA_Run->Decision1 HPLC Run HPLC (Organic Purity) Decision1->HPLC Yes Fail_LowC FAIL: Low %C Suspect: Inorganic Salts or Oxidation Decision1->Fail_LowC No (<75.3%) Fail_HighH FAIL: High %H Suspect: Moisture/Solvent Decision1->Fail_HighH No (H > 7.9%) qNMR Run qNMR (Confirm Potency) HPLC->qNMR Purity > 98% Fail_LowC->Start Recrystallize/Wash FinalRelease RELEASE BATCH Reference Standard Validated qNMR->FinalRelease Potency > 95%

Figure 1: Analytical Decision Tree for validating CAS 820237-14-7. Note how Elemental Analysis serves as the first quantitative gate before more expensive chromatographic methods.

References
  • ChemicalBook. (2024). 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde Product Properties and CAS 820237-14-7.[1] Retrieved from

  • Sigma-Aldrich (Merck). (2024). Elemental Impurity Mix Standards & ICH Q3D Guidelines. Retrieved from

  • United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures. Retrieved from

  • Combi-Blocks. (2024). Certificate of Analysis: 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (QD-5528).[1] Retrieved from

  • ICH Harmonised Guideline. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde demand a meticulous and informed approach. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the integrity of our environment.

While a specific Safety Data Sheet (SDS) for 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde was not located, this guide synthesizes data from structurally similar benzaldehyde derivatives to establish a conservative and comprehensive set of procedures. It is imperative to always consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.

Hazard Profile: Understanding the Risks

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde belongs to the aromatic aldehyde family. Based on analogous compounds, it should be handled as a substance with multiple potential hazards.[1][2] The primary risks associated with this class of chemicals are summarized below.

Hazard ClassificationGHS Hazard Statement (H-Code)Rationale & Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to adverse health effects. Accidental ingestion is a primary concern during handling and requires immediate medical attention.[1][3][4]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Prolonged exposure should be avoided, and appropriate gloves are mandatory.[1][2]
Serious Eye Irritation (Category 2/2A) H319: Causes serious eye irritationVapors or splashes can cause significant eye irritation, pain, and potential damage. Eye protection is non-negotiable.[1][2][5]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort. Work must be conducted in well-ventilated areas.[1][2][5]
Combustible Liquid (Category 4) H227: Combustible liquidThe substance may ignite when exposed to heat or flame. It must be stored away from ignition sources.[3][6]
Aquatic Toxicity (Chronic, Category 2) H411: Toxic to aquatic life with long lasting effectsRelease into the environment can harm aquatic ecosystems. Drain disposal is strictly prohibited to prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is fundamental to mitigating the risks outlined above. The choice of PPE is not merely a suggestion but a critical safety requirement based on a thorough risk assessment.[7][8][9]

  • Eye and Face Protection : Wear chemical safety goggles or a full-face shield. Standard prescription glasses do not offer adequate protection.[1][10][11] This is crucial to prevent eye contact from splashes or vapors.[2][4]

  • Hand Protection : Use nitrile or other chemically resistant gloves.[8][9][10] Inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and put on a new pair.[10]

  • Body Protection : A flame-resistant lab coat must be worn to protect against skin contact and in case of fire.[9][10] Ensure shoes are closed-toe and made of a non-porous material.[8][10]

  • Respiratory Protection : All handling and disposal procedures should be performed in a certified chemical fume hood to minimize inhalation of vapors.[7][8]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. The immediate actions taken during a spill are critical for safety.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[7]

  • Control Vapors & Ignition Sources : Ensure the fume hood is operational. Remove all potential sources of ignition from the area.[6]

  • Contain the Spill : For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from spreading.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbent Material : Once the liquid is absorbed, carefully collect the material using non-sparking tools.[1]

  • Package for Disposal : Place the contaminated absorbent material into a sturdy, sealable, and properly labeled container for hazardous waste disposal.[1][5][6]

  • Decontaminate the Area : Clean the spill area with soap and water. Collect the cleaning materials and the first rinseate as hazardous waste.[12][13]

  • Report : Report the incident to your institution's EHS department, following all internal reporting procedures.

Disposal Pathway: A Step-by-Step Guide

The disposal of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde is governed by federal and local regulations. Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste.[14][15] Under no circumstances should this chemical or its solutions be disposed of down the drain. [12][13][16]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the chemical waste disposal process.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Unused reagent, reaction mixture, contaminated materials) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Step 1 container Select Compatible, Labeled Hazardous Waste Container ppe->container Step 2 transfer Transfer Waste in Fume Hood container->transfer Step 3 seal Securely Seal Container transfer->seal Step 4 saa Store in Designated Satellite Accumulation Area (SAA) seal->saa segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Bases) saa->segregate log Maintain Waste Log segregate->log pickup_req Request Waste Pickup from EHS Department log->pickup_req end Disposal via Approved Hazardous Waste Facility pickup_req->end

Caption: Decision workflow for the safe disposal of chemical waste.

Protocol for Waste Collection and Disposal
  • Waste Identification : Any unused 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde, reaction byproducts containing it, or materials contaminated with it (e.g., absorbent from spills, contaminated labware) must be treated as hazardous waste.[16]

  • Container Selection : Collect liquid waste in a sturdy, leak-proof container with a tight-fitting screw cap.[16][17] Ensure the container material is compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration of each component.[12][13][17] Affix the appropriate GHS hazard pictograms.

  • Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16] This area must be at or near the point of generation and under the control of the lab personnel.

  • Segregation : Store the waste container in secondary containment (e.g., a plastic bin) to contain potential leaks.[13] Crucially, ensure it is segregated from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, to prevent hazardous reactions.[6]

  • Arrange for Pickup : Do not accumulate large quantities of waste.[12] Follow your institution's procedures to schedule a pickup by the EHS or a licensed hazardous waste disposal contractor. The final disposal method will be incineration at a permitted facility.[2][3][4]

Decontamination of Empty Containers

Empty containers that once held 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde must also be managed carefully to remove residual hazards.

  • Triple Rinse : Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[12][13]

  • Collect Rinsate : The first rinse, and preferably all subsequent rinses, must be collected and disposed of as hazardous waste.[12][13]

  • Deface Label : Completely remove or obliterate the original label on the container to prevent misidentification.[12][13]

  • Final Disposal : After rinsing and defacing the label, the container can typically be discarded as regular solid waste (e.g., in a designated glass disposal box).[12] Consult your EHS department for specific institutional policies.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of California, Los Angeles. (2014, August 1). General Chemistry Lab Safety. Retrieved from [Link]

  • Federal Register. (2022, January 20). Hazardous Waste Management System; Proposed Exclusion for Identifying and Listing Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzaldehyde | CASRN 100-52-7. Integrated Risk Information System (IRIS). Retrieved from [Link]

  • Jones Day. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers

Executive Safety Assessment & Risk Profile

Compound Class: Functionalized Benzaldehyde / Cyclopropyl Ether Primary Hazards (Derived from Structure-Activity Relationships):

  • Skin/Eye Irritation (Category 2A/2): The aldehyde moiety is a known protein cross-linker and irritant.

  • Respiratory Sensitization (Potential): Benzaldehyde derivatives often carry a risk of respiratory tract irritation (H335) and potential sensitization upon prolonged exposure.

  • Lipophilicity: The cyclopropylmethoxy group increases the compound’s lipophilicity compared to simple benzaldehydes, facilitating faster dermal absorption.

  • Chemical Instability: Like most benzaldehydes, this compound is air-sensitive , readily oxidizing to the corresponding benzoic acid (4-(cyclopropylmethoxy)-3-methylbenzoic acid) upon exposure to atmospheric oxygen.

Immediate Action Required: Treat this compound as a High-Contact Risk Irritant . All handling must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

A. Dermal Protection (Hands)
Contact TypeGlove MaterialMin. ThicknessBreakthrough TimeScientific Rationale
Incidental (Splash) Nitrile 0.11 mm (4-5 mil)> 15 minsNitrile offers excellent resistance to aldehyde degradation. The cyclopropyl group's lipophilicity requires immediate changing after splash contact to prevent permeation.
Bulk Transfer / Synthesis Double-Gloved Nitrile Inner: 0.11 mmOuter: 0.11 mm> 60 minsDouble-gloving creates a sacrificial outer layer. The air gap between gloves acts as a secondary permeation barrier.
Spill Cleanup Laminate Film (Silver Shield) N/A> 480 minsMulti-layer laminates provide the only "absolute" barrier against aromatic aldehydes and ether solvents used in cleanup.
B. Ocular & Face Protection
  • Standard Operation: Indirect-Vent Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

    • Why: Safety glasses are inadequate. Benzaldehyde vapors can bypass side-shields, causing lachrymation (tearing) and corneal irritation.

  • High-Risk (Heating/Distillation): Face Shield worn over goggles.

    • Why: Thermal runaway or flask rupture presents a projectile hazard. The shield protects the neck and face skin from corrosive oxidation products.

C. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (if Hood unavailable/Maintenance): Half-Face Respirator with Organic Vapor (OV) + P100 Cartridges .

    • Why: The "OV" component captures aldehyde vapors; the "P100" captures solid particulates if the compound is in powder form.

Operational Protocols: Step-by-Step

Protocol A: Receiving & Storage (Critical for Purity)
  • Inspection: Upon receipt, check the bottle seal. If the compound has yellowed or crusted, it has likely oxidized.

  • Inert Atmosphere: Store under Argon or Nitrogen .

    • Technique: After every use, purge the headspace of the container with an inert gas stream for 10-15 seconds before resealing. Parafilm the cap to prevent oxygen ingress.

  • Temperature: Store at 2–8°C . Cold storage slows the auto-oxidation rate.

Protocol B: Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Organic aldehydes in crystalline form can be static-charged, leading to aerosolization.

  • Draft Shield: Perform weighing inside the fume hood. If the balance is sensitive to draft, use a localized draft shield, but never remove the compound from the hood.

  • Solvent Selection: If dissolving, avoid acetone (can form aldol condensation byproducts). Use Dichloromethane (DCM) or Ethyl Acetate for transfers.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the specific task being performed.

PPE_Decision_Tree Start Task Identification Weighing Weighing / Aliquoting (Solid/Powder) Start->Weighing Reaction Reaction Setup / Heating (Liquid/Solution) Start->Reaction Quench Quenching / Workup (Exothermic Risk) Start->Quench PPE_Level1 PPE Level 1: Nitrile Gloves + Goggles + Fume Hood Weighing->PPE_Level1 Standard Risk PPE_Level3 PPE Level 3: Laminate Gloves + Respirator (If outside hood) Weighing->PPE_Level3 Spill / Cleanup Reaction->PPE_Level1 Ambient Temp PPE_Level2 PPE Level 2: Double Nitrile + Face Shield + Blast Shield Reaction->PPE_Level2 Reflux/Pressure Quench->PPE_Level2 High Exotherm

Caption: Decision matrix for selecting PPE based on operational energy states and exposure risks.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill (>5g), do not use paper towels (high surface area promotes rapid evaporation of the irritant).

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Close the fume hood sash if the spill is contained.

  • Neutralize: Cover the spill with a Sodium Bisulfite solution (if liquid) or moisten with water and cover with vermiculite (if solid). Bisulfite forms a water-soluble adduct with the aldehyde, reducing vapor pressure and toxicity.

  • Collect: Scoop into a hazardous waste bag using a plastic spatula.

Disposal Pathways
  • Stream A (Preferred): High BTU Incineration.

    • Labeling: "Flammable Organic Waste, Toxic (Aldehyde)."

  • Stream B (Aqueous Waste): Only if the compound has been chemically neutralized (oxidized to acid or reduced to alcohol) and pH adjusted.

    • Warning: Do not dispose of the pure aldehyde down the drain; it is toxic to aquatic life (likely H402/H412).

References

  • PubChem. Compound Summary: Benzaldehyde Derivatives Safety Profile. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzaldehyde & Alkyl Ethers. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.